4-(Difluoromethyl)-N-methylaniline

Description

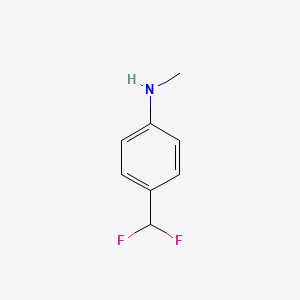

Chemical Structure: 4-(Difluoromethyl)-N-methylaniline (CAS: 1782491-75-1) is a fluorinated aromatic amine with the molecular formula C₈H₉F₂N (molecular weight: 157.16 g/mol) . It features a difluoromethyl (-CF₂H) group at the para position of the benzene ring and an N-methylamine (-NHCH₃) substituent. This compound is notable for its fluorine substitution, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

4-(difluoromethyl)-N-methylaniline |

InChI |

InChI=1S/C8H9F2N/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8,11H,1H3 |

InChI Key |

OXSNWNQKMAYCGK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Difluoromethylation of Aniline Derivatives Followed by N-Methylation

- Starting from 4-nitroaniline or 4-aminobenzene derivatives, difluoromethylation is achieved using difluoromethylating agents such as difluorocarbene precursors or ethyl bromodifluoroacetate.

- The nitro group is then reduced to the amine, followed by methylation of the amino group to yield the N-methyl derivative.

- This method often uses metal catalysts or transition-metal-free conditions depending on the reagents.

Direct N-Difluoromethylation of N-Methylaniline Derivatives

- A more recent approach involves direct N-difluoromethylation of N-methylaniline or related heterocycles using reagents like ethyl bromodifluoroacetate under transition-metal-free conditions.

- This method is advantageous for its simplicity and avoidance of multi-step reductions.

| Step | Method Description | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Difluoromethylation of 4-nitroaniline | Difluorocarbene precursors, ethyl bromodifluoroacetate | Dioxane, ethanol, or other organic solvents | 60-120 °C | 70-90 | Metal-free or metal-catalyzed; difluorocarbene generated in situ |

| 2 | Reduction of nitro group to amine | Hydrazine hydrate, Fe2O3, activated carbon | Water or alcohol solvents | 80-100 °C | 85-95 | Catalytic reduction with hydrazine and iron oxide |

| 3 | N-Methylation of aniline | Methyl iodide, formaldehyde + reducing agent, or methyl sulfate | Organic solvents | Room temp to 80 °C | 80-95 | Selective mono-methylation achieved under controlled conditions |

Example from Patent CN103819349A (Related Compound 4-(Difluoromethoxy)aniline):

- 4-nitrophenol is reacted with sodium hydroxide to form sodium acetamidophenate.

- This intermediate reacts with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.

- Catalytic reduction using ferric oxide and activated carbon with hydrazine and water converts the nitro group to an amine.

- The process achieves over 90% total yield and >98.5% purity, highlighting the efficiency of catalytic reduction and difluoromethylation steps.

Though this patent focuses on the methoxy derivative, the methodology is adaptable to difluoromethyl derivatives by substituting the difluoromethylating agent accordingly.

- Industrial synthesis favors routes with high atom economy, low cost, and minimal environmental impact.

- Large-scale difluoromethylation often employs difluorocarbene precursors generated in situ from safe and inexpensive reagents.

- Catalysts such as iron, cobalt, or nickel are preferred for their low toxicity and cost-effectiveness.

- Reaction conditions are optimized to avoid harsh temperatures or pressures, ensuring safety and scalability.

- Recovery and recycling of ammonia or other reagents are implemented to reduce waste and improve sustainability.

- Transition-metal-free methods using ethyl bromodifluoroacetate have been developed for N-difluoromethylation, offering a straightforward and safe approach with good yields.

- The use of hydrazine hydrate with iron oxide and activated carbon as co-catalysts provides efficient reduction of nitro groups to amines with minimal by-products.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

- For example, controlling the reaction temperature between 80-100 °C during reduction maximizes conversion while minimizing side reactions.

- The purity of 4-(Difluoromethyl)-N-methylaniline can exceed 98% with proper purification techniques such as recrystallization or chromatography.

| Preparation Step | Typical Reagents | Catalysts | Solvent | Temperature | Yield Range | Advantages | Challenges |

|---|---|---|---|---|---|---|---|

| Difluoromethylation of 4-nitroaniline | Difluorocarbene precursors, ethyl bromodifluoroacetate | None or metal catalysts (Fe, Co, Ni) | Dioxane, ethanol | 60-120 °C | 70-90% | High selectivity, scalable | Requires careful control of difluorocarbene generation |

| Reduction of nitro group | Hydrazine hydrate, Fe2O3, activated carbon | Fe2O3 + activated carbon | Water, alcohols | 80-100 °C | 85-95% | High yield, mild conditions | Handling hydrazine safely |

| N-Methylation of aniline | Methyl iodide, formaldehyde + reducing agent | None | Organic solvents | RT-80 °C | 80-95% | Selective methylation | Avoiding over-alkylation |

The preparation of this compound is effectively achieved through multi-step synthetic routes involving difluoromethylation of nitroaniline derivatives, catalytic reduction to the amine, and subsequent N-methylation. Advances in transition-metal-free difluoromethylation and catalytic reduction have improved yields, reduced costs, and enhanced environmental compatibility. Industrial methods emphasize scalability, safety, and reagent recovery. The combination of these approaches provides a robust framework for producing high-purity this compound suitable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The incorporation of difluoromethyl groups into drug candidates has been shown to improve their pharmacokinetic properties, such as lipophilicity and metabolic stability. This enhancement facilitates better bioavailability and cell membrane permeability, which are critical for effective therapeutic agents .

Case Study: Antiviral Agents

A recent study highlighted the synthesis of difluoromethylated quinoxaline derivatives, including 4-(Difluoromethyl)-N-methylaniline, which exhibited significant antiviral activity against Ebola and Marburg viruses. The difluoromethyl group was crucial in enhancing the compounds' efficacy, demonstrating the potential of this modification in developing new antiviral therapies .

1.2 Cancer Treatment

Difluoromethylation has been applied to synthesize compounds that inhibit cancer cell proliferation. For instance, derivatives of this compound have been tested for their effects on various cancer cell lines, showing promising results in inhibiting growth, particularly in breast and liver cancer cells .

Agrochemicals

The use of difluoromethyl groups in agrochemical formulations has gained attention due to their ability to enhance the efficacy of pesticides and herbicides. The incorporation of this compound into pesticide formulations has been linked to improved performance against resistant pest strains.

Data Table: Efficacy of Difluoromethylated Agrochemicals

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Tetranychus urticae | 85 | |

| Difluoromethylated Phenylpiperazine | Tetranychus kanzawai | 90 |

Material Science

3.1 Polymer Chemistry

In material science, difluoromethylated compounds like this compound are utilized to create polymers with enhanced thermal and chemical resistance. These materials are particularly useful in applications requiring durability under harsh conditions.

Case Study: High-Performance Polymers

Research has demonstrated that polymers incorporating difluoromethyl groups show improved mechanical properties and resistance to degradation compared to their non-fluorinated counterparts. This advancement opens new avenues for applications in aerospace and automotive industries .

Summary of Findings

The applications of this compound span across medicinal chemistry, agrochemicals, and material science, showcasing its versatility as a synthetic building block. The following key points summarize its significance:

- Enhanced Biological Activity : The difluoromethyl group improves the pharmacological profiles of drug candidates.

- Efficacy in Agrochemicals : Compounds featuring this moiety demonstrate superior pest control capabilities.

- Material Durability : Incorporation into polymers leads to materials with enhanced properties suitable for demanding applications.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-N-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical differences between 4-(Difluoromethyl)-N-methylaniline and related compounds:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): The difluoromethyl group in this compound increases logP compared to non-fluorinated analogs (e.g., N-methylaniline, logP ~1.0), enhancing membrane permeability . 3-(Difluoromethyl)-4-fluoroaniline (logP ~2.1) exhibits even higher lipophilicity due to dual fluorine substitution .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in fluorinated PET tracers like [18F]92, which share structural motifs with this compound .

- Solubility: Fluorinated amines generally show lower aqueous solubility than non-fluorinated counterparts, necessitating formulation optimization .

Biological Activity

4-(Difluoromethyl)-N-methylaniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of a difluoromethyl group attached to a methylaniline structure. This unique configuration contributes to its lipophilicity and metabolic stability, which are critical for its interaction with biological systems.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H10F2N |

| Molecular Weight | 185.18 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains, showing effectiveness as potential antimicrobial agents. The difluoromethyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's anticancer properties have also been studied, particularly concerning its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that analogues of this compound could effectively reduce the viability of breast cancer cells through apoptosis induction pathways . The mechanism involves modulation of signaling pathways associated with cell growth and survival, particularly those regulated by c-Myc oncogenes .

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic lung fibroblast (HELF) cells revealed that certain derivatives maintain low toxicity levels while exhibiting substantial anti-herpes simplex virus activity . This suggests a favorable therapeutic index for further development in antiviral applications.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The difluoromethyl moiety increases the compound's hydrophobicity, facilitating its interaction with lipid membranes and enhancing its bioavailability. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as apoptosis in cancer cells and inhibition of viral replication.

Case Study 1: Antiviral Activity Against HSV

A study evaluated several 4-O-difluoromethyl nucleoside analogues for their antiviral efficacy against herpes simplex virus types 1 and 2. The results indicated that certain derivatives displayed high selectivity and potency comparable to established antiviral drugs like acyclovir . This positions this compound as a promising candidate for further antiviral drug development.

Case Study 2: Anticancer Activity

In another investigation, derivatives were tested against multiple cancer cell lines, including those derived from breast and prostate cancers. The findings revealed that these compounds could significantly inhibit cell proliferation at micromolar concentrations, suggesting potential for development as anticancer therapeutics .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Difluoromethyl)-N-methylaniline with high purity?

- Methodological Answer : Synthesis typically involves introducing the difluoromethyl group to a pre-functionalized aniline derivative. A plausible route includes:

- Step 1 : Nitration of 4-bromo-N-methylaniline, followed by reduction to 4-amino-N-methylaniline.

- Step 2 : Difluoromethylation via nucleophilic substitution using ClCF₂H or electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity. Confirm purity via HPLC and melting point analysis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., difluoromethyl proton splitting at δ 5.5–6.5 ppm; aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect C-F stretches (~1100–1200 cm⁻¹) and N-H bends (if unreacted amine impurities exist) .

- Elemental Analysis : Validate C, H, N, F content (±0.3% theoretical) .

Q. How can thermodynamic properties (e.g., enthalpy of formation) be experimentally determined for this compound?

- Methodological Answer :

- Combustion Calorimetry : Measure energy of combustion in oxygen to derive ΔfH°(liq). For gaseous state, combine with vapor pressure data via transpiration methods to calculate ΔfH°(gas) .

- Vapor Pressure Measurements : Use static or dynamic methods (e.g., Knudsen effusion) to determine enthalpy of vaporization (ΔvapH). For this compound, expect ΔvapH ≈ 60–65 kJ·mol⁻¹ based on fluorinated analogs .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and steric properties of N-methylaniline derivatives?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. Fluorine’s electronegativity reduces amine basicity (pKa shift ~1–2 units) and enhances lipophilicity (logP increase by ~0.5–1.0) .

- X-ray Crystallography : Resolve crystal structure to assess steric effects. The CF₂H group may induce torsional strain in the aromatic ring, altering π-π stacking interactions .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts or melting points) for fluorinated anilines?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., GIAO NMR chemical shifts via Gaussian).

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials or oxidation products) that may skew melting points .

- Collaborative Studies : Replicate syntheses across labs with standardized protocols to isolate method-dependent variability .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Transition State Modeling : Use QM/MM methods (e.g., ONIOM) to study reactions like C-H activation or fluoromethyl group transfer.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if the compound is a precursor to bioactive molecules .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Waste Disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.